LEQ506

Smoothened inhibitor IC50 Species selectivity

LEQ506 is a second-generation Smoothened antagonist with retained potency against the clinically relevant D473H mutant that emerges following vismodegib therapy. With high human Smo potency (IC50=2 nM) and ~6-fold improved Gli suppression over earlier leads, it is the definitive tool for resistance model validation and combination therapy screening. Its oral bioavailability and proven in vivo tumor regression efficacy make it an ideal reference agent for benchmarking novel Smo inhibitors. Choose LEQ506 for reproducible, translationally relevant Hh pathway studies.

Molecular Formula C25H32N6O
Molecular Weight 432.6 g/mol
CAS No. 1204975-42-7
Cat. No. B601178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEQ506
CAS1204975-42-7
Synonyms(R)-2-(5-(4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazin-2-yl)propan-2-ol
Molecular FormulaC25H32N6O
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4
InChIInChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1
InChIKeyPOERAARDVFVDLO-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





LEQ506 (CAS 1204975-42-7): A Second-Generation Smoothened Antagonist for Hedgehog Pathway Inhibition Research


LEQ506, also known as NVP-LEQ506, is a second-generation small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway [1]. It is an orally bioavailable compound with a pyridazine core structure [2]. LEQ506 has been investigated in clinical trials for the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma [3].

Why Substituting LEQ506 with Other Smoothened Inhibitors Can Compromise Research Outcomes


Smoothened (Smo) antagonists exhibit significant variability in potency across species, cellular functional activity, and, critically, activity against drug-resistant mutants. LEQ506 demonstrates a distinct pharmacological profile compared to other Smo inhibitors, including differential sensitivity to the clinically relevant Smo D473H mutation [1]. Substituting LEQ506 with another Smo inhibitor without considering these specific, quantifiable differences in potency, cellular signaling inhibition, and resistance profile can lead to divergent experimental results and flawed conclusions, particularly in models of acquired resistance.

Quantitative Differentiation of LEQ506: Potency, Functional Activity, and Resistance Profile


Comparative Potency of LEQ506 Against Human and Mouse Smoothened (Smo) Receptors

LEQ506 exhibits potent inhibition of both human and mouse Smo, with IC50 values that compare favorably to other clinical-stage Smo antagonists . This dual-species activity is essential for preclinical-to-clinical translation in oncology research .

Smoothened inhibitor IC50 Species selectivity

Enhanced Functional Inhibition of Hedgehog Signaling in Human Cells

In a cellular context, LEQ506 demonstrates a significantly greater ability to inhibit Hedgehog (Hh) pathway signaling compared to an earlier lead compound, 'Compound 2' . This was assessed by measuring the reduction in Gli mRNA, a direct transcriptional target and a robust functional readout of Hh pathway activity.

Hedgehog pathway Gli1 mRNA Functional assay

Activity Against the Clinically Relevant Smoothened D473H Drug-Resistance Mutant

A key differentiator for LEQ506 is its retained activity against the Smo D473H mutant, a mutation that emerges in patients following treatment with the first-generation Smo inhibitor vismodegib, leading to acquired resistance [1]. The original discovery publication notes that LEQ506 shows activity against a Smo mutant conferring resistance observed in a clinical trial with a competitor compound [2].

Drug resistance Smo mutation Vismodegib resistance

Preclinical Efficacy in a Genetic Mouse Model of Medulloblastoma

LEQ506 has demonstrated significant antitumor activity in a challenging preclinical model of medulloblastoma [1]. The original research publication reported that oral administration of LEQ506 led to tumor regression in a genetic mouse model that faithfully recapitulates the human disease.

In vivo efficacy Medulloblastoma Tumor regression

Optimal Use Cases for LEQ506 Based on Its Differentiated Profile


Investigating Mechanisms of Acquired Resistance to Smoothened Inhibitors

Given its retained activity against the clinically relevant Smo D473H mutant, which emerges following vismodegib therapy [1], LEQ506 is an optimal tool for in vitro and in vivo studies focused on understanding and overcoming resistance to first-generation Smo antagonists. It can be used to validate resistance models and screen for combination therapies that may prevent or reverse resistance.

Preclinical In Vivo Efficacy Studies in Hedgehog-Driven Tumor Models

With its good oral bioavailability and proven efficacy in a genetic mouse model of medulloblastoma [1], LEQ506 is a well-suited compound for preclinical pharmacodynamic and efficacy studies in other Hh-dependent tumor models. Its ability to induce tumor regression in vivo makes it a strong positive control or reference agent for evaluating novel Smo antagonists or combination strategies.

Functional Dissection of Hedgehog Signaling in Human Cellular Assays

LEQ506's high potency on human Smo (IC50 = 2 nM) and its ability to potently suppress downstream Gli mRNA expression (with a ~6-fold improvement over earlier leads) [1] make it a precise chemical probe for dissecting Hh pathway biology in human cell lines. Researchers can use low concentrations of LEQ506 to achieve near-complete pathway inhibition with reduced risk of off-target effects, enabling cleaner interpretation of Hh-dependent phenotypes.

Comparative Pharmacology Studies of Smoothened Antagonists

LEQ506 serves as a valuable comparator in studies benchmarking the activity of new Smo inhibitors. Its distinct potency profile (IC50 of 2 nM for human Smo, 4 nM for mouse Smo) and unique resistance profile provide a well-characterized reference point against which the potency, species selectivity, and anti-resistance activity of novel compounds can be quantitatively assessed [1].

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